molecular formula C11H15N3O B1637029 (1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine CAS No. 886505-64-2

(1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine

Cat. No.: B1637029
CAS No.: 886505-64-2
M. Wt: 205.26 g/mol
InChI Key: VYJICGDAGQVIIK-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine is a compound that features both imidazole and furan rings in its structure. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while furan is a five-membered ring containing one oxygen atom. The combination of these two rings in a single molecule can result in unique chemical and biological properties, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine typically involves the formation of the imidazole and furan rings followed by their coupling. One common method is the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions often involve mild temperatures and the use of catalysts such as nickel . The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: Both the imidazole and furan rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazole ring can produce imidazolines.

Scientific Research Applications

(1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the furan ring can participate in various chemical reactions. These interactions can affect biological pathways and result in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine is unique due to the presence of both an ethyl group on the imidazole ring and a furan ring. This combination can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-1-(furan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-14-6-5-13-11(14)9-12-8-10-4-3-7-15-10/h3-7,12H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJICGDAGQVIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886505-64-2
Record name 1-Ethyl-N-(2-furanylmethyl)-1H-imidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886505-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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